molecular formula C39H42FN2OPSSi B12952375 1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea

1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea

Cat. No.: B12952375
M. Wt: 664.9 g/mol
InChI Key: RCKFBLGFPCHESB-JOCIVYRRSA-N
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Description

    1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea: is a complex organic compound with a unique structure.

  • It belongs to the class of thioureas, which contain a sulfur atom in the central urea-like core.
  • The compound’s chirality arises from the stereocenters at positions 2 and 3, denoted as (2S,3R).
  • The tert-butyldiphenylsilyl (TBDPS) group provides protection for the hydroxyl functionality.
  • The fluorophenyl group contributes to its distinct properties.
  • Preparation Methods

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific thiourea compound based on recent research findings.

    Chemical Structure and Properties

    The compound features a complex structure with a thiourea functional group, which is pivotal in mediating its biological effects. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The diphenylphosphanyl moiety may contribute to its interaction with biological targets.

    Antibacterial Activity

    Thiourea derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with structural similarities to the target compound demonstrate significant activity against various pathogenic bacteria. For instance, a study highlighted that certain thioureas exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

    Anticancer Activity

    Thiourea derivatives have shown promising results in anticancer studies. Recent investigations revealed that related compounds effectively inhibited the growth of several cancer cell lines, including those associated with breast and prostate cancers. The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis pathways . In particular, compounds similar to the target structure were reported to have IC50 values ranging from 3 to 14 µM against various cancer cell lines .

    Anti-inflammatory Effects

    The anti-inflammatory potential of thiourea derivatives has been documented in several studies. For example, one study assessed the anti-inflammatory properties of a related thiourea in rodent models, demonstrating significant reduction in edema and pain without causing ulcerogenic effects . This suggests that the target compound may possess similar therapeutic benefits.

    Antioxidant Activity

    Thioureas are also recognized for their antioxidant properties. A related compound demonstrated strong antioxidant activity with IC50 values indicating effective scavenging of free radicals . This property is crucial as oxidative stress plays a significant role in various diseases, including cancer.

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is vital for optimizing the efficacy of thiourea derivatives. Studies indicate that modifications in substituents can significantly alter biological activity. For instance:

    • Hydrogen Bonding : Compounds with more hydrogen bond acceptors tend to exhibit higher activity.
    • Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability and bioactivity.
    • Spacer Length : The length of carbon spacers between functional groups influences activity against specific targets like cancer cells .

    Case Studies

    • Anticancer Efficacy : A study on a series of thiourea derivatives showed that those containing specific aromatic groups exhibited IC50 values as low as 1.5 µM against leukemia cell lines .
    • Anti-leishmanial Activity : Thiourea derivatives were synthesized and tested against Leishmania species, demonstrating IC50 values below 10 µM, indicating potential for treating leishmaniasis .

    Properties

    Molecular Formula

    C39H42FN2OPSSi

    Molecular Weight

    664.9 g/mol

    IUPAC Name

    1-[(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]-3-(4-fluorophenyl)thiourea

    InChI

    InChI=1S/C39H42FN2OPSSi/c1-30(43-46(39(2,3)4,35-21-13-7-14-22-35)36-23-15-8-16-24-36)37(42-38(45)41-32-27-25-31(40)26-28-32)29-44(33-17-9-5-10-18-33)34-19-11-6-12-20-34/h5-28,30,37H,29H2,1-4H3,(H2,41,42,45)/t30-,37-/m1/s1

    InChI Key

    RCKFBLGFPCHESB-JOCIVYRRSA-N

    Isomeric SMILES

    C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

    Canonical SMILES

    CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

    Origin of Product

    United States

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